6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure the exact 4-fluorophenyl analog (MW 365.8 g/mol, XLogP3 4.2) to ensure consistency with MLPCN HTS data (AID 463111, 504326, 720648, 463104). The para-fluorine enables ¹⁹F NMR monitoring for protein-observed assays, impossible with non-fluorinated analogs (isopropyl, dichloro). Its intermediate logP minimizes aggregation artifacts common to high-logP analogs (dichloro, logP ~5.7). Supports ADAM17 exosite, GPCR, and UPR pathway research. Request exact batch-specific purity and shipping details.

Molecular Formula C20H13ClFN3O
Molecular Weight 365.79
CAS No. 1164468-07-8
Cat. No. B2999219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide
CAS1164468-07-8
Molecular FormulaC20H13ClFN3O
Molecular Weight365.79
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=NC(=O)C3=CN=C(C=C3)Cl)N1C4=CC=C(C=C4)F
InChIInChI=1S/C20H13ClFN3O/c21-18-10-5-13(11-23-18)20(26)24-19-17-4-2-1-3-14(17)12-25(19)16-8-6-15(22)7-9-16/h1-11H,12H2
InChIKeyBWYKUSZKWMJUPA-LYBHJNIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide (CAS 1164468-07-8): Physicochemical Profile, Database Registrations, and Biological Screening Footprint


6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide (CAS 1164468-07-8) is a synthetic isoindolin-1-imine derivative bearing a 6-chloropyridine-3-carboxamide warhead and a 4-fluorophenyl N-substituent (MW 365.8 g/mol, XLogP3 4.2) [1]. The compound is registered in PubChem (CID 3918269), ChEMBL (CHEMBL3196790), and the MLSMR library (MLS000402201), indicating its inclusion in at least one large-scale high-throughput screening (HTS) collection [1]. Five primary screening bioassays are linked to this compound in PubChem, spanning targets that include regulator of G-protein signaling 4 (RGS4), mu/delta opioid receptor heterodimerization, ADAM17, muscarinic M1 receptor, and the IRE1-XBP1 arm of the unfolded protein response .

Why Generic Substitution Fails for 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide: Substituent-Dependent Physicochemical and Biological Divergence Within the Isoindolin-1-imine Series


Close analogs within the 6-chloro-N-[2-(aryl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide chemotype differ only in the N-aryl substituent, yet this single variable drives substantial divergence in lipophilicity, electronic character, and steric bulk—parameters that directly govern membrane permeability, metabolic stability, and target-binding complementarity [1]. The 4-fluorophenyl moiety of the target compound (XLogP3 4.2) imparts a markedly lower lipophilicity than the 4-isopropylphenyl analog (estimated XLogP3 >5) and the 3,5-dichlorophenyl analog (estimated XLogP3 ~5.7), while the electron-withdrawing fluorine atom modulates the imine bond electronics differently than the electron-donating isopropyl or the inductive chlorines, potentially altering imine–kinase or imine–protease interactions [1]. Because isoindolin-1-imines act as covalent or pseudo-covalent warheads in certain chemotypes (e.g., NAMPT and HPK1 inhibitor series), even modest substituent changes can ablate or invert biological activity across distinct target classes [2]. Procurement for structure–activity relationship (SAR) studies and chemical biology probe development therefore demands the exact substituent rather than a generic replacement.

Quantitative Head-to-Head Evidence Guide: 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide Versus Its Closest Commercially Available Analogs


LogP and Lipophilic Ligand Efficiency Differentiation: 4-Fluorophenyl vs. 4-Isopropylphenyl vs. 3,5-Dichlorophenyl Analogs

The target compound bearing a 4-fluorophenyl substituent exhibits a computed XLogP3 of 4.2, which is substantially lower than the estimated logP of the 4-isopropylphenyl analog (approximately 5.5–6.0) and the 3,5-dichlorophenyl analog (estimated logP approximately 5.7) [1]. This difference translates into a lipophilic ligand efficiency (LLE = pIC50 − logP) advantage under the assumption of comparable potency: for any given IC50, the fluoro analog yields an LLE approximately 1.3–1.8 units higher than the isopropyl analog and approximately 1.5 units higher than the dichloro analog, placing it closer to the optimal LLE range (>5) recommended for lead-like chemical probes [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Topology: 4-Fluorophenyl Imparts a Distinct HBA Donor–Acceptor Profile Relative to Non-Halogenated and Polychlorinated Analogs

The target compound contains exactly three hydrogen-bond acceptors (HBAs: pyridine N, imine N, and carbonyl O) and zero hydrogen-bond donors (HBD = 0), with the para-fluorine serving as a weak HBA/halogen-bond participant rather than a canonical H-bond donor [1]. In contrast, the 4-isopropylphenyl analog retains the same HBA count but introduces additional hydrophobic surface area without adding polar interaction capability, while the 3,5-dichlorophenyl analog adds two chlorine atoms that can engage in halogen bonding but also increases HBA count and molecular complexity [1]. The 4-fluorophenyl substitution thus provides a unique pharmacophoric balance: it maintains the low HBD count (favorable for blood–brain barrier penetration) while offering a fluorinated aryl ring for potential orthogonal interactions (e.g., C–F···H–C or C–F···pi contacts) that are absent in the non-fluorinated analogs [1][2].

Molecular recognition Halogen bonding Structure-based design

Multi-Target HTS Fingerprint: Divergent Primary Screening Hit Profile Across Five Distinct Assay Systems

The target compound was tested in at least five orthogonal PubChem primary screening assays: (i) RGS4 potentiation/activation (AID 463111), (ii) mu/delta opioid receptor heterodimerization agonism (AID 504326), (iii) ADAM17 exosite inhibition (AID 720648), (iv) muscarinic M1 receptor agonism (AID 588814), and (v) IRE1-XBP1 unfolded protein response activation (AID 463104) [1]. While the exact % activity or IC50 values for this specific compound are not publicly disclosed in the PubChem result tables, the mere inclusion across five mechanistically unrelated assays suggests a polypharmacological interaction profile that distinguishes it from analogs that may only appear in a subset of these screens [1]. Notably, the 4-fluorophenyl substituent has been shown in other chemotypes to confer enhanced binding to the ADAM17 S1′ pocket and to GPCR allosteric sites, consistent with the HTS targets represented here [2].

High-throughput screening Polypharmacology Target engagement

Enhanced Metabolic Stability Predicted by Fluorine Blocking of Para-Oxidation Site: Class-Level Inference from Aryl Fluorination SAR

The para-fluorine on the N-phenyl ring of the target compound occupies the primary site of cytochrome P450-mediated oxidative metabolism (para-hydroxylation), a well-established metabolic soft spot for unsubstituted phenyl rings [1]. The 4-isopropylphenyl analog, while also substituted at the para position, bears an isopropyl group that is itself susceptible to CYP450-mediated hydroxylation and subsequent glucuronidation, potentially generating reactive metabolites [1][2]. The 3,5-dichlorophenyl analog lacks a para substituent, leaving the para position open to oxidative attack unless blocked by the meta-chlorine steric effects [2]. Quantitative in vitro microsomal stability data for this specific chemotype are not publicly available; however, the fluorine-blocking strategy is quantitatively validated across diverse aryl-containing scaffolds: para-fluorination typically reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 10-fold relative to the unsubstituted phenyl counterpart [3].

Metabolic stability CYP450 Fluorine blocking

Research and Industrial Application Scenarios for 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide (CAS 1164468-07-8) Grounded in Differential Evidence


Chemical Biology Probe Development Targeting RGS4 or GPCR Signaling Modulation

The compound's documented testing in the RGS4 potentiation assay (AID 463111) and mu/delta opioid receptor heterodimerization assay (AID 504326) provides a publicly traceable HTS starting point for academic probe development . The 4-fluorophenyl substituent's moderate logP (4.2) and low HBD count support cell permeability in neuronal cell-based assays, while the fluorine atom may contribute to favorable interactions with GPCR allosteric binding pockets as documented for related fluorinated GPCR ligands [1]. Procurement of the exact 4-fluorophenyl analog—rather than the isopropyl or dichloro variants—ensures consistency with the MLPCN screening data that can guide hit-to-probe optimization.

ADAM17 Exosite Inhibitor Screening Cascade and Selectivity Profiling

The compound was screened in the ADAM17 exosite inhibition QFRET assay (AID 720648), a mechanistically distinct assay format that detects inhibitors binding outside the catalytic zinc site . Fluorinated aryl groups have been crystallographically demonstrated to occupy the ADAM17 exosite in related inhibitor series [2]. Researchers establishing an ADAM17 drug discovery program can use this compound as a tool to benchmark exosite-binding assay performance, leveraging its intermediate lipophilicity to minimize assay interference from compound aggregation—a common problem with higher-logP analogs (dichloro derivative, logP ~5.7).

Fragment-Based and Structure-Guided Design Leveraging the Fluorinated Aryl Pharmacophore

The presence of a single para-fluorine atom on the N-aryl ring provides a ¹⁹F NMR handle for fragment-based screening and protein-observed NMR experiments . The compound's ¹⁹F nucleus enables direct monitoring of protein–ligand binding without isotopic labeling of the protein target, a capability absent in the non-fluorinated isopropyl and dichloro analogs [1]. The low molecular weight (365.8 g/mol) relative to the dichloro analog (416.7 g/mol) further supports its use as a fragment-like starting point for structure-guided optimization.

Endoplasmic Reticulum Stress and Unfolded Protein Response Pathway Investigation

The compound's inclusion in the IRE1-XBP1 UPR activation screen (AID 463104) positions it as a candidate for studying adaptive ER stress responses . For cell biology laboratories investigating the UPR in disease models (e.g., neurodegenerative disorders, diabetes), the 4-fluorophenyl analog's predicted metabolic stability advantage over the isopropyl analog may support longer-duration cellular treatments (24–72 hours) without compound depletion, improving the reproducibility of UPR pathway activation measurements [3].

Quote Request

Request a Quote for 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.